molecular formula C15H23N3O3 B2704463 4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine CAS No. 2415629-35-3

4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2704463
CAS No.: 2415629-35-3
M. Wt: 293.367
InChI Key: ORZVNYFHZBQVFT-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a morpholine ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step procedures. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the morpholine and piperidine rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce the formation of by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic

Properties

IUPAC Name

[4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-12-9-13(21-16-12)10-17-7-8-20-14(11-17)15(19)18-5-3-2-4-6-18/h9,14H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZVNYFHZBQVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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